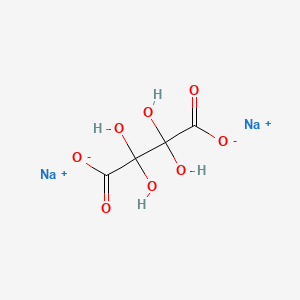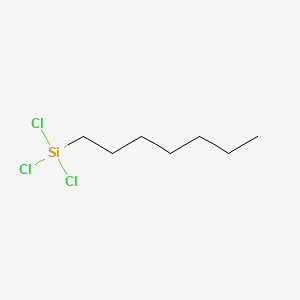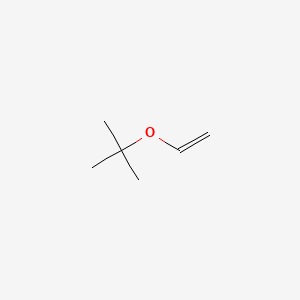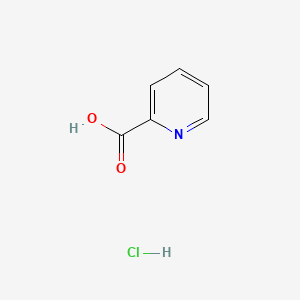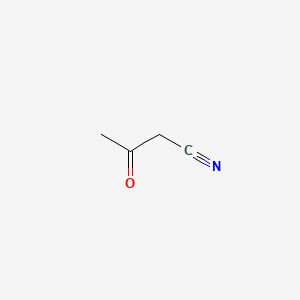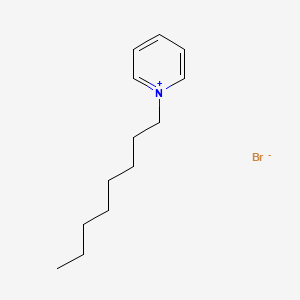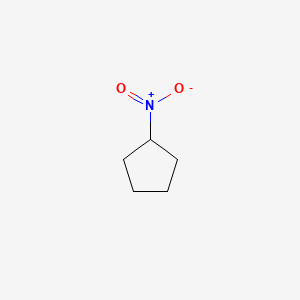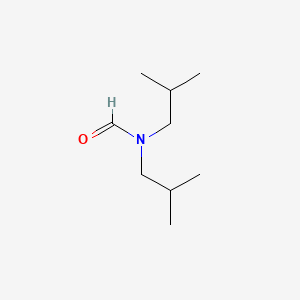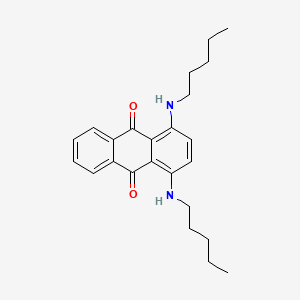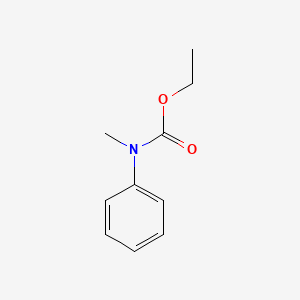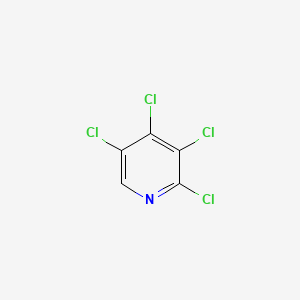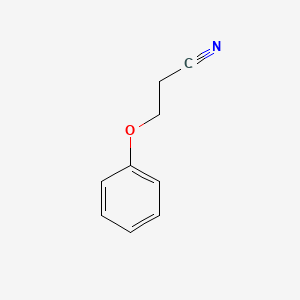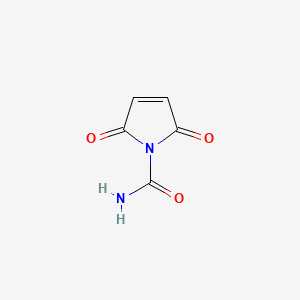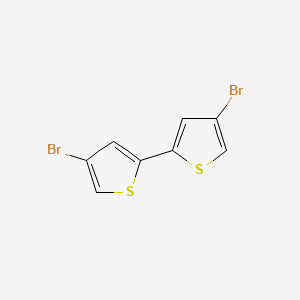
4,4'-Dibromo-2,2'-bithiophene
Overview
Description
4,4’-Dibromo-2,2’-bithiophene is an organobromine compound that consists of two thiophene rings connected at the 2,2’ positions and substituted with bromine atoms at the 4,4’ positions.
Mechanism of Action
Target of Action
The primary target of 4,4’-Dibromo-2,2’-bithiophene is the highest occupied molecular orbital (HOMO) energy level of polythiophenes . The compound is designed to lower this energy level, which is crucial for achieving a higher open circuit voltage (Voc) and thus a higher power conversion efficiency in polymer solar cells (PSCs) .
Mode of Action
4,4’-Dibromo-2,2’-bithiophene interacts with its target by anchoring amide functional groups to bithiophene to form a new building block . This interaction results in a decrease in the HOMO energy level of polythiophenes .
Biochemical Pathways
The affected pathway involves the electron flow in the polythiophenes. By lowering the HOMO energy level, 4,4’-Dibromo-2,2’-bithiophene alters the electron flow, leading to a higher Voc and improved power conversion efficiency in PSCs .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under inert gas to avoid degradation . These properties may influence its bioavailability.
Result of Action
The molecular effect of 4,4’-Dibromo-2,2’-bithiophene’s action is the lowering of the HOMO energy level of polythiophenes . On a cellular level, this results in an increase in the Voc and power conversion efficiency of PSCs .
Action Environment
Environmental factors such as temperature and exposure to air can influence the action, efficacy, and stability of 4,4’-Dibromo-2,2’-bithiophene. It’s recommended that the compound be stored at room temperature and under inert gas . These conditions help maintain the compound’s stability and ensure its effective interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically takes place in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-Dibromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling and Stille coupling.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds as reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bithiophene derivatives, which can be further utilized in the synthesis of semiconducting polymers and small molecules for electronic applications .
Scientific Research Applications
4,4’-Dibromo-2,2’-bithiophene has numerous scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for OLEDs, OFETs, and OPVs.
Electrochromic Devices: The compound can be polymerized to form poly(2,2’-bithiophene), which is used in the fabrication of electrochromic devices.
Supercapacitors: It is also employed in the development of electrode materials for supercapacitors.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Similar to 4,4’-Dibromo-2,2’-bithiophene but with bromine atoms at the 5,5’ positions.
3,4’-Dibromo-2,2’-bithiophene: Another derivative with bromine atoms at the 3,4’ positions.
Uniqueness
4,4’-Dibromo-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its reactivity and the electronic properties of the resulting polymers and small molecules. This makes it particularly suitable for applications in organic electronics where precise control over the molecular structure is crucial .
Properties
IUPAC Name |
4-bromo-2-(4-bromothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITUXFRDWJKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351982 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-60-0 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4'-dibromo-2,2'-bithiophene in relation to poly(3-bromothiophene)?
A1: this compound serves as a model compound for understanding the structural properties of poly(3-bromothiophene). [] This is because the bromine atoms in this compound occupy the same positions on the thiophene rings as they would in a tail-to-tail arrangement within the polymer chain. By studying the conformation and crystal structure of the simpler dimer, researchers can gain insights into the potential arrangement of monomer units within the more complex polymer structure. []
Q2: How does the conformation of this compound differ from its isomers, and what is the reason for this difference?
A2: this compound, a tail-to-tail dimer, adopts an anti-planar conformation. [] In contrast, its isomers, 3,3'-dibromo-2,2'-bithiophene and 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which are head-to-head bithiophenes, exhibit significant distortion from planarity. [] This difference in conformation arises from the steric hindrance between the bulky bromine atoms in the head-to-head isomers. The close proximity of the bromine atoms in the head-to-head arrangement forces the thiophene rings to twist out of plane to minimize steric repulsion. In contrast, the bromine atoms in the tail-to-tail this compound are further apart, allowing for a more planar and less hindered conformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


